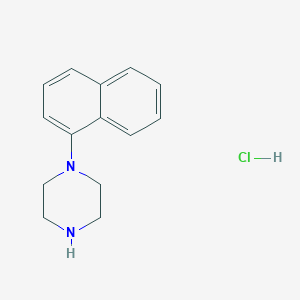

1-(1-Naphthyl)piperazine hydrochloride

描述

准备方法

1-(1-萘基)哌嗪盐酸盐的制备涉及合成 1-(1-萘基)哌嗪,然后将其转化为盐酸盐。合成路线通常涉及在碱(如碳酸钾)存在下,1-溴萘与哌嗪反应。 然后将所得的 1-(1-萘基)哌嗪用盐酸处理,形成盐酸盐 .

该化合物的工业生产方法没有得到广泛的记录,但一般方法涉及类似的合成路线,并针对大规模生产进行优化。

化学反应分析

1-(1-萘基)哌嗪盐酸盐会发生各种化学反应,包括:

氧化: 这种化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行。

取代: 亲核取代反应可能发生,特别是在哌嗪氮原子上,使用试剂(如卤代烷)。

从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生萘醌衍生物,而取代反应可以产生各种 N-烷基化哌嗪衍生物 .

科学研究应用

Neuropharmacological Applications

1-(1-Naphthyl)piperazine hydrochloride is primarily recognized as a serotonergic ligand, which interacts with various serotonin (5-HT) receptors. Its specific applications include:

- 5-HT Receptor Modulation :

Binding Affinities

The binding affinities of 1-NP to different serotonin receptors have been quantitatively assessed:

| Receptor Type | Binding Affinity (Ki or IC50) |

|---|---|

| 5-HT1 | IC50 = 6 nM |

| 5-HT2 | IC50 = 1 nM |

| 5-HT6 | Ki = 120 nM |

Behavioral Studies

In vivo studies have demonstrated the potential of 1-NP in modulating behavior through its serotonergic activity. For instance:

- Squirrel Monkey Studies : Administration of 1-NP (0.3–1.0 mg/kg) effectively blocked decreases in food-seeking behavior induced by serotonin agonists like DOB and quipazine, suggesting its role as a behavioral enhancer in serotonergic pathways .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various psychiatric disorders due to its ability to modulate serotonin levels:

- Anxiolytic Effects : Research indicates that compounds acting on the serotonergic system can reduce anxiety symptoms, making 1-NP a candidate for further investigation in anxiety disorders .

Study on Anxiety Disorders

A study investigated the effects of 1-NP on anxiety-like behavior in rodent models. The results indicated that administration of the compound significantly reduced anxiety behaviors measured by elevated plus maze tests, correlating with increased serotonergic activity .

Depression Models

Another case study focused on the antidepressant-like effects of 1-NP in mice subjected to chronic stress models. The findings suggested that the compound could reverse stress-induced behavioral deficits, supporting its potential application in depression treatment .

作用机制

1-(1-萘基)哌嗪盐酸盐的作用机制涉及它与血清素受体的相互作用。 它在 5-HT1A、5-HT1B、5-HT1D、5-HT1E 和 5-HT1F 受体上充当部分激动剂,同时拮抗 5-HT2A、5-HT2B 和 5-HT2C 受体 . 这种双重活性调节血清素信号通路,影响各种生理和神经过程。

相似化合物的比较

1-(1-萘基)哌嗪盐酸盐类似于其他苯基哌嗪衍生物,例如:

1-(2-甲氧基苯基)哌嗪 (MeOPP): 另一种具有类似受体结合特性的血清素能配体。

1-(3-氯苯基)哌嗪 (mCPP): 以其精神活性作用和用于血清素受体研究而闻名。

1-(4-甲氧基苯基)哌嗪 (pMPP): 用于研究血清素受体相互作用和药理学。

生物活性

1-(1-Naphthyl)piperazine hydrochloride, also known as 1-NP, is a chemical compound with the molecular formula and a molecular weight of 248.75 g/mol. This compound has garnered attention in various fields of research, particularly in pharmacology and microbiology, due to its interactions with serotonin receptors and potential applications as a chemosensitizer in overcoming antimicrobial resistance.

1-NP functions primarily as a serotonergic ligand , exhibiting mixed agonist/antagonist properties across several serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A. It binds non-selectively to multiple serotonin receptors, influencing various physiological processes such as mood regulation, cognition, and anxiety response. The compound has shown high binding affinity in vitro, with IC50 values of 6 nM for 5-HT1 and 1 nM for 5-HT2 receptors in rat cortical membranes .

Cellular Effects

In laboratory studies, 1-NP has demonstrated significant effects on cellular processes:

- Induction of Apoptosis : The compound can induce apoptosis in various cell lines, including melanoma cells (MNT-1), through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation.

- DNA Repair Promotion : In animal models, it has been shown to enhance DNA repair mechanisms following UV radiation exposure, indicating potential applications in photoprotection.

Antimicrobial Properties

Research has identified 1-NP as a promising chemosensitizer that can reverse multi-drug resistance (MDR) in various bacterial strains. It inhibits efflux pumps such as AcrAB-TolC, which are crucial for bacterial drug resistance. For instance:

- Efficacy Against MDR Bacteria : Studies have reported that 1-NP effectively restores susceptibility to antibiotics in strains like Acinetobacter baumannii and Staphylococcus aureus, suggesting its utility in combination therapies .

- Mechanism of Action : The compound destabilizes bacterial membranes and interferes with normal substrate movement through efflux pumps, thus enhancing the effectiveness of concurrent antibiotic treatments .

Study on Serotonin Receptor Interaction

A study investigating the effects of 1-NP on serotonin receptors revealed that blocking the 5-HT2 receptor did not alter pain relief induced by serotonin administration. This indicates complex interactions within serotonin pathways that warrant further exploration.

Chemosensitization in MDR Bacteria

In a detailed examination of its antimicrobial properties, researchers found that 1-NP significantly reduced the minimum inhibitory concentration (MIC) required for various antibiotics when used alongside the compound. This was particularly evident in strains resistant to common treatments like fluoroquinolones and tetracyclines .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.75 g/mol |

| IC50 for 5-HT1 Receptor | 6 nM |

| IC50 for 5-HT2 Receptor | 1 nM |

| Affinity for h5-HT6 Receptor | Ki = 120 nM |

| Effects on Melanoma Cells | Induces apoptosis |

| Role in DNA Repair | Enhances repair post-UV exposure |

| Antimicrobial Efficacy | Reverses MDR in multiple bacteria |

属性

IUPAC Name |

1-naphthalen-1-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908803 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104113-71-5 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104113-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research indicates that blocking the 5-HT2 receptor with 1-(1-Naphthyl)piperazine hydrochloride did not alter the pain-relieving effect produced by intrathecal serotonin administration. [] This suggests that the 5-HT2 receptor subtype is likely not a primary mediator of serotonin-induced antinociception in the spinal cord, at least within the parameters of this study. The findings highlight the complex interplay of different serotonin receptor subtypes in modulating pain perception. Further research could explore potential indirect interactions or the role of 5-HT2 receptors in other pain pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。